4-Isopropoxy-2-methyl-1-vinylbenzene
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Overview
Description
4-Isopropoxy-2-methyl-1-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an isopropoxy group, a methyl group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Isopropoxy-2-methyl-1-vinylbenzene typically involves several steps:
Starting Materials: The synthesis begins with m-cresol and thiocyanate.
First Reaction: m-Cresol reacts with thiocyanate in the presence of a catalyst to form an intermediate product.
Second Reaction: The intermediate product is then reacted with halogenated isopropane under alkaline conditions and a catalyst to form another intermediate.
Final Reaction: This intermediate undergoes a reaction with isopropyl magnesium halide to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process avoids the use of toxic reagents and minimizes the generation of acidic wastewater, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-2-methyl-1-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces ethyl-substituted benzene derivatives.
Substitution: Produces various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Isopropoxy-2-methyl-1-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-2-methyl-1-vinylbenzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The vinyl group can also undergo polymerization reactions, forming long-chain polymers .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropoxy-2-methylphenol
- 4-Isopropoxy-2-methylbenzaldehyde
- 4-Isopropoxy-2-methylbenzoic acid
Uniqueness
4-Isopropoxy-2-methyl-1-vinylbenzene is unique due to the presence of the vinyl group, which allows it to participate in polymerization reactions. This makes it distinct from other similar compounds that lack this functional group.
Properties
IUPAC Name |
1-ethenyl-2-methyl-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-11-6-7-12(8-10(11)4)13-9(2)3/h5-9H,1H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBFVUFWFXYKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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